8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine
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Overview
Description
8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by its fused-ring structure, which includes a thieno ring and a naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine typically involves multicomponent reactions and cyclization processes. One common method includes the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core . Another approach involves the use of metal-catalyzed synthesis and ring expansion reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridines: These compounds share a similar naphthyridine core but differ in the position of the nitrogen atoms and additional functional groups.
1,8-Naphthyridines: These compounds have the nitrogen atoms in different positions, leading to different chemical properties and biological activities.
Uniqueness
8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine is unique due to its fused thieno and naphthyridine rings, which confer distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological processes.
Properties
Molecular Formula |
C10H9N3S |
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Molecular Weight |
203.27 g/mol |
IUPAC Name |
8,9-dihydrothieno[2,3-h][1,6]naphthyridin-5-amine |
InChI |
InChI=1S/C10H9N3S/c11-9-6-2-1-4-12-8(6)7-3-5-14-10(7)13-9/h1-2,4H,3,5H2,(H2,11,13) |
InChI Key |
IXXXUPVGWLDRPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C1C3=C(C=CC=N3)C(=N2)N |
Origin of Product |
United States |
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